molecular formula C16H15NO2 B2425717 (3-[1,1'-Biphenyl]-4-yl-3-oxopropylidene)(methyl)ammoniumolate CAS No. 339105-77-0

(3-[1,1'-Biphenyl]-4-yl-3-oxopropylidene)(methyl)ammoniumolate

Cat. No.: B2425717
CAS No.: 339105-77-0
M. Wt: 253.301
InChI Key: LULQNUWRFIBRLJ-SFQUDFHCSA-N
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Description

(3-[1,1'-Biphenyl]-4-yl-3-oxopropylidene)(methyl)ammoniumolate is a complex organic compound with a unique structure that includes both aromatic and imine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-[1,1'-Biphenyl]-4-yl-3-oxopropylidene)(methyl)ammoniumolate typically involves the reaction of N-methyl-3-oxo-3-(4-phenylphenyl)propan-1-imine with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide and peracids. The reaction is usually carried out under mild conditions to prevent the decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-[1,1'-Biphenyl]-4-yl-3-oxopropylidene)(methyl)ammoniumolate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxides.

    Reduction: Reduction reactions can convert the oxide back to the imine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can regenerate the imine.

Scientific Research Applications

(3-[1,1'-Biphenyl]-4-yl-3-oxopropylidene)(methyl)ammoniumolate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-[1,1'-Biphenyl]-4-yl-3-oxopropylidene)(methyl)ammoniumolate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-oxo-3-(thiophen-2-yl)propanamide
  • N-methyl-3-oxo-3-(4-trifluoromethylphenyl)propan-1-imine

Uniqueness

(3-[1,1'-Biphenyl]-4-yl-3-oxopropylidene)(methyl)ammoniumolate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and imine functionalities makes it a versatile compound for various applications.

Properties

IUPAC Name

N-methyl-3-oxo-3-(4-phenylphenyl)propan-1-imine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-17(19)12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULQNUWRFIBRLJ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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